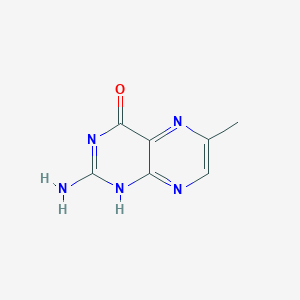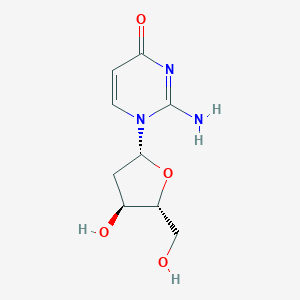![molecular formula C23H25N7O3 B116818 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 151327-02-5](/img/structure/B116818.png)
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). Inhibition of these enzymes leads to a decrease in the production of inflammatory mediators and an increase in the production of cGMP, which has anti-tumor effects.
Biochemical And Physiological Effects
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have a vasodilatory effect, which may be beneficial in the treatment of hypertension.
Advantages And Limitations For Lab Experiments
One advantage of using 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Future Directions
For research on 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one include further exploration of its anti-inflammatory and anti-tumor effects. The compound may also have potential applications in the treatment of hypertension and other cardiovascular diseases. Additionally, research on the safety and efficacy of the compound in humans is needed before it can be considered for clinical use.
Conclusion:
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has potential therapeutic applications. Its synthesis method has been optimized, and it has been shown to have anti-inflammatory and anti-tumor properties. The compound has limitations in its solubility and lack of clinical trial data. Future research should focus on exploring its potential applications and safety in humans.
Synthesis Methods
The synthesis method for 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a multistep process that involves the reaction of various chemicals. The synthesis involves the reaction of 2-(2H-tetrazol-5-yl)aniline with 4-bromobenzophenone to yield 4-[2-(2H-tetrazol-5-yl)phenyl]phenylmethanone. The reaction of this intermediate with propylamine and 2,4-dichloro-5-nitropyrimidine yields the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one has been studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties. It has been studied for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases.
properties
CAS RN |
151327-02-5 |
|---|---|
Product Name |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Molecular Formula |
C23H25N7O3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21N7O/c1-2-5-20-19(23(31)30-21(25-20)12-13-24-30)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-4,6-13,24H,2,5,14H2,1H3,(H,26,27,28,29) |
InChI Key |
BAXISNHMPSKAEJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.O.O |
synonyms |
5-Propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol dihydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
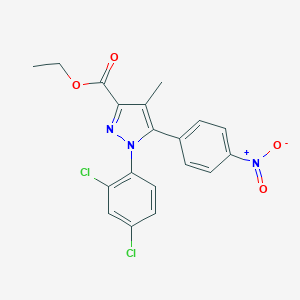
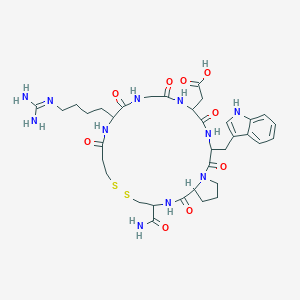
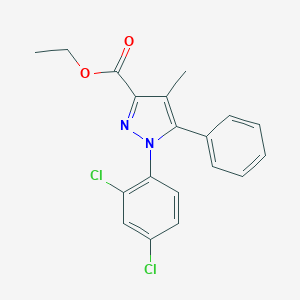
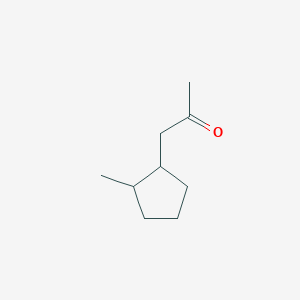
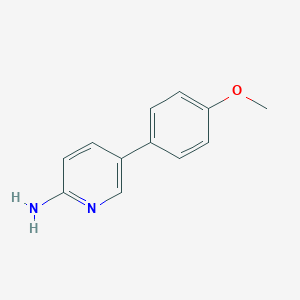
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
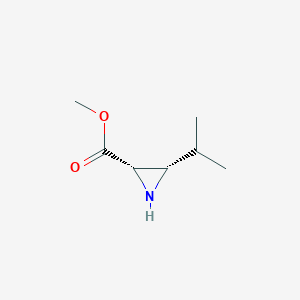
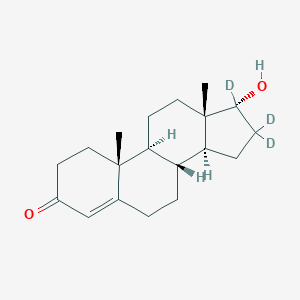
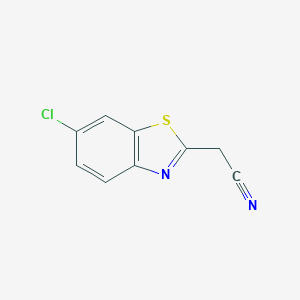
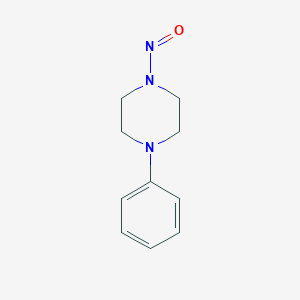
![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)
